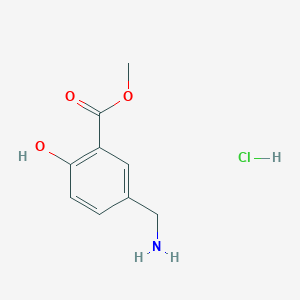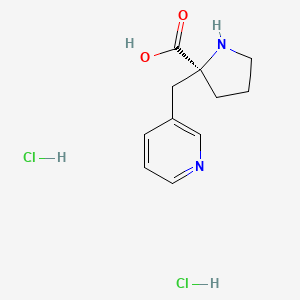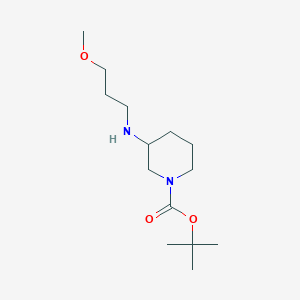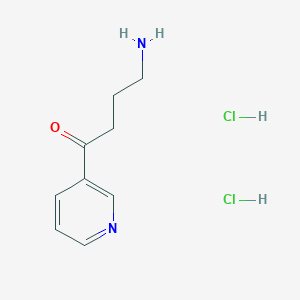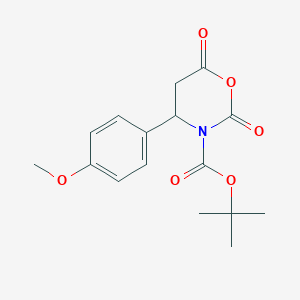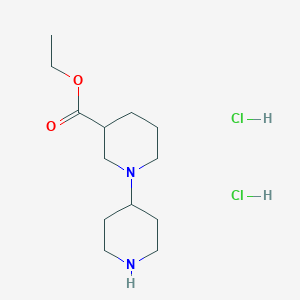
2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
2-Amino-1-(piperazin-1-yl)ethan-1-one, also known as 2-oxo-2-(1-piperazinyl)ethanamine, is a chemical compound with the molecular formula C6H13N3O . It has a molecular weight of 143.19 .
Molecular Structure Analysis
The InChI code for 2-Amino-1-(piperazin-1-yl)ethan-1-one is 1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2 . This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Antimicrobial Activity
2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride: has been studied for its potential antimicrobial properties. Research indicates that compounds with the piperazinyl group can be effective against various strains of bacteria, including Staphylococcus epidermidis , Staphylococcus aureus , and methicillin-resistant S. aureus (MRSA) . Techniques like fluorescence microscopy and transmission electron microscopy (TEM) have been employed to study the uptake of such compounds into microbial cells and their effects on cell configuration .
Cancer Research
The compound’s derivatives have been explored for their therapeutic activities in cancer research. Quinazoline derivatives, which share a similar structure, are known for their anti-cancer properties. By modifying the quinazoline moiety with various active groups, researchers have synthesized a range of compounds with different biological activities, potentially including anti-cancer effects .
Pharmacokinetics
In the field of pharmacokinetics, 2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride and its derivatives have been evaluated for their drug-like properties and metabolic profiles. Studies have highlighted compounds that exhibited an acceptable pharmacokinetic profile, suggesting their suitability for further investigation as potential alpha1-adrenergic receptor antagonists .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit enzymes such as DNA gyrase. DNA gyrase is crucial for DNA replication in bacteria, and its inhibition can lead to antimicrobial effects. The compound’s efficacy in this application could provide insights into developing new antibacterial drugs .
Synthetic Chemistry
In synthetic chemistry, 2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable precursor for creating a variety of chemical entities with potential therapeutic applications .
Neuropharmacology
Due to the presence of the piperazine ring, derivatives of this compound may exhibit neuropharmacological activities. Piperazine derivatives are often studied for their potential effects on the central nervous system, including as treatments for neurodegenerative diseases or as psychoactive substances .
properties
IUPAC Name |
2-amino-1-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-5-6(10)9-3-1-8-2-4-9;;/h8H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOBMRVEJGRQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



